molecular formula C20H25ClN2O3 B6479602 1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) CAS No. 1049749-99-6

1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1)

Cat. No.: B6479602
CAS No.: 1049749-99-6
M. Wt: 376.9 g/mol
InChI Key: FURWDAHNIZCZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methanol and ethyl groups. The final step involves the addition of the 3-(3-methoxyphenoxy)propyl group and the formation of the hydrochloride salt. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are critical factors that influence the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 1H-Benzimidazole-2-methanol
  • 1H-Benzimidazole-2-ethanol
  • 1H-Benzimidazole-2-propanol

Uniqueness

1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) is unique due to its specific structural features, such as the presence of the 3-(3-methoxyphenoxy)propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.ClH/c1-3-19(23)20-21-17-10-4-5-11-18(17)22(20)12-7-13-25-16-9-6-8-15(14-16)24-2;/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWDAHNIZCZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049749-99-6
Record name 1H-Benzimidazole-2-methanol, α-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049749-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.